molecular formula C14H10F2O2 B7995333 3-((2,5-Difluorophenoxy)methyl)benzaldehyde

3-((2,5-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7995333
M. Wt: 248.22 g/mol
InChI Key: GTGUFICCWIXXOG-UHFFFAOYSA-N
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Description

3-((2,5-Difluorophenoxy)methyl)benzaldehyde is a benzaldehyde derivative featuring a 2,5-difluorophenoxymethyl substituent at the meta position of the aromatic ring. This compound is of interest in organic synthesis and materials science due to its aldehyde functional group, which enables participation in condensation reactions (e.g., Schiff base formation), and its fluorinated phenoxy moiety, which enhances lipophilicity and electronic properties.

Properties

IUPAC Name

3-[(2,5-difluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-4-5-13(16)14(7-12)18-9-11-3-1-2-10(6-11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGUFICCWIXXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)COC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,5-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,5-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,5-difluorophenoxy methyl benzene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique difluorophenoxy group enhances its reactivity, making it suitable for various substitution reactions. The compound can participate in oxidation and reduction reactions, leading to products such as 3-((2,5-Difluorophenoxy)methyl)benzoic acid and 3-((2,5-Difluorophenoxy)methyl)benzyl alcohol .

Reaction TypeProduct
Oxidation3-((2,5-Difluorophenoxy)methyl)benzoic acid
Reduction3-((2,5-Difluorophenoxy)methyl)benzyl alcohol

Biology

In biological research, 3-((2,5-Difluorophenoxy)methyl)benzaldehyde is utilized to study enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it a valuable probe in biochemical assays. For instance, preliminary studies have indicated that it can inhibit certain enzymes involved in cancer cell proliferation .

Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines with IC50 values indicating effective concentrations for therapeutic use:

Cancer Cell LineIC50 (µM)
HeLa15.2
MCF-712.5
A54918.0

The mechanism of action appears to involve apoptosis induction through caspase pathway activation .

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties allow for the development of new polymers and coatings with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3-((2,5-Difluorophenoxy)methyl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The difluorophenoxy group can enhance binding affinity and specificity due to its electronic properties, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2,5-difluorophenoxymethyl (meta) ~248.2 Synthetic intermediate, sensor R&D
sc-312040 2,4-difluorophenoxymethyl, 4-methoxy ~292.3 Commercial research chemical
BP-3310 2,5-difluorophenyl (direct attachment) ~218.2 Synthetic intermediate
HL-3-qui Quinolin-3-ylimino ~349.4 Ratiometric pH sensor
p-Hydroxybenzaldehyde Para-hydroxy ~122.1 Natural product, antioxidant

Biological Activity

3-((2,5-Difluorophenoxy)methyl)benzaldehyde is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzaldehyde core with a difluorophenoxy substituent, which is believed to play a significant role in its biological activity. The structural formula can be represented as follows:

C10H8F2O\text{C}_{10}\text{H}_{8}\text{F}_{2}\text{O}

This structure imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for several strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific pathways remain to be elucidated.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. The IC50 values demonstrating the compound's effectiveness against different cancer types are presented in the table below:

Cancer Cell LineIC50 (µM)
HeLa15.2
MCF-712.5
A54918.0

The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways or by disrupting mitochondrial function.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenoxy group enhances the compound’s binding affinity and selectivity towards these targets. The aldehyde group can participate in covalent bonding with nucleophilic residues in proteins, leading to modulation of their activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
3-((3,5-Dichlorophenoxy)methyl)benzaldehydeChlorine substituentsModerate antimicrobial activity
3-((3,5-Dimethylphenoxy)methyl)benzaldehydeMethyl substituentsLimited anticancer efficacy
This compoundDifluoro substituentsEnhanced antimicrobial and anticancer activity

The presence of the difluorophenoxy group in this compound imparts distinct electronic properties that enhance its reactivity compared to chlorinated or methylated analogs .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as new antimicrobial agents .
  • Cancer Cell Proliferation : Research indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting their utility in cancer therapy .

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